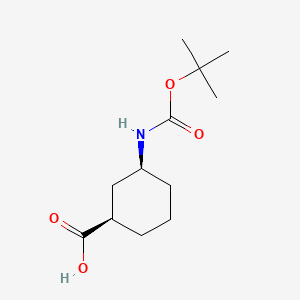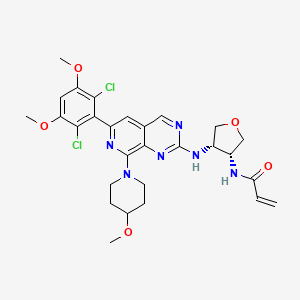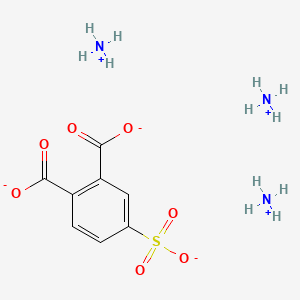
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is a fluorinated organic compound characterized by its unique structure, which includes both perfluoroisopropoxy and tetrafluoro groups along with an iodine atom
Preparation Methods
The synthesis of 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of perfluoroisopropyl iodide with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential use in drug design and delivery systems is being explored due to its stability and reactivity.
Industry: The compound is used in the production of specialized materials, including fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism by which 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 1-(Perfluoroisopropoxy)-1,1,2,2-tetrafluoro-4-iodobutane is unique due to its combination of perfluoroisopropoxy and tetrafluoro groups along with an iodine atom. Similar compounds include:
Perfluoroalkyl iodides: These compounds share the iodine atom but lack the perfluoroisopropoxy group.
Tetrafluoroalkanes: These compounds have similar fluorinated structures but do not contain the iodine atom.
Perfluoroisopropyl ethers: These compounds have the perfluoroisopropoxy group but differ in other substituents. The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
CAS No. |
25080-20-0 |
|---|---|
Molecular Formula |
C7H4F11IO |
Molecular Weight |
439.99 g/mol |
IUPAC Name |
1,1,2,2,4,4,4-heptafluoro-3-(iodomethyl)-1-(1,2,2,2-tetrafluoroethoxy)butane |
InChI |
InChI=1S/C7H4F11IO/c8-3(6(14,15)16)20-7(17,18)4(9,10)2(1-19)5(11,12)13/h2-3H,1H2 |
InChI Key |
GXDRJQCAQULYJE-UHFFFAOYSA-N |
SMILES |
C(CI)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Canonical SMILES |
C(C(C(C(OC(C(F)(F)F)F)(F)F)(F)F)C(F)(F)F)I |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)













